Pyripyropene A

Descripción general

Descripción

Piripiropena A es un compuesto meroterpenoide producido por el hongo Aspergillus fumigatus. Es conocido por su potente actividad inhibitoria contra la acil-coenzima A: colesterol aciltransferasa (ACAT), específicamente la isoforma ACAT-2. Esta característica única convierte a la piripiropena A en un compuesto prometedor para el desarrollo de fármacos hipolipemiantes y antiateroscleróticos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La biosíntesis de la piripiropena A involucra varios pasos clave:

Preparación de la unidad inicial no terpenoide: Esto implica la síntesis de un precursor de poliquétido.

Prenilación de la parte no terpenoide: El precursor de poliquétido se somete a una prenilación para formar un intermedio prenilado.

Epoxidación de la olefina del grupo prenilo: El intermedio prenilado se epoxida a continuación.

Ciclización iniciada por protonación de la parte prenilo: Este paso implica la ciclización del intermedio epoxidado.

Diversas decoraciones del intermedio ciclado: Los pasos finales involucran modificaciones como la hidroxilación y la metilación para producir piripiropena A.

Métodos de Producción Industrial: La producción industrial de piripiropena A se puede lograr mediante procesos de fermentación utilizando Aspergillus fumigatus. El caldo de fermentación se extrae y purifica posteriormente para aislar la piripiropena A .

Análisis De Reacciones Químicas

Tipos de Reacciones: La piripiropena A se somete a diversas reacciones químicas, incluidas:

Oxidación: La piripiropena A se puede oxidar para formar diversos derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la piripiropena A.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de piripiropena A

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de piripiropena A con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Insecticidal Properties

1. Efficacy Against Agricultural Pests

Pyripyropene A has demonstrated potent insecticidal activity, particularly against aphids and other sucking pests. Research indicates that PP-A effectively controls species such as Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid) under both laboratory and field conditions. In a study evaluating various microbial natural products, PP-A was highlighted for its high efficacy against these pests, making it a promising candidate for agricultural insecticides .

Table 1: Insecticidal Activity of this compound

| Target Pest | Efficacy | Application Method |

|---|---|---|

| Myzus persicae | High | Foliar spray, soil drenching |

| Aphis gossypii | High | Foliar spray |

| Trialeurodes vaporariorum (whitefly) | Moderate | Foliar spray |

| Pseudococcus comstocki (mealybug) | Moderate | Foliar spray |

PP-A's unique mode of action involves the inhibition of sterol metabolism in insect larvae, which disrupts their growth and reproduction . This mechanism is particularly effective in controlling populations of aphids, which are notorious for their rapid reproduction and ability to damage crops.

2. Formulation and Use in Agriculture

The formulation of PP-A for agricultural use includes foliar sprays and soil drenching techniques. These methods have been tested extensively, showing that PP-A can provide effective pest control while being less harmful to beneficial insects compared to conventional pesticides .

Medical Applications

1. ACAT Inhibition and Cholesterol Management

This compound has also been identified as a potent inhibitor of ACAT2, an enzyme involved in cholesterol esterification. This property positions PP-A as a potential therapeutic agent for managing cholesterol levels and preventing atherosclerosis. Studies have shown that PP-A exhibits high selectivity toward ACAT2 with an IC50 value of 70 nM, making it more effective than many existing cholesterol-lowering drugs .

Table 2: Comparison of ACAT Inhibition Potency

| Compound | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 70 | >1000 |

| PR-71 | 6-62 | 667 |

The ability of PP-A to inhibit ACAT2 effectively suggests its potential use in developing new therapies for hyperlipidemia and related cardiovascular diseases. Further research is ongoing to explore semi-synthetic derivatives of PP-A that may enhance its efficacy and stability in vivo .

Case Studies

Case Study 1: Agricultural Field Trials

In field trials conducted on cabbage crops infested with aphids, applications of this compound via foliar spray resulted in significant reductions in pest populations. The trials demonstrated that PP-A not only controlled aphid populations but also had minimal impact on non-target organisms, highlighting its ecological safety .

Case Study 2: Metabolic Studies in Animal Models

Research involving animal models has shown that PP-A can effectively lower cholesterol levels by inhibiting ACAT2 activity. These studies indicated that doses lower than those required for mice could be effective in humans, suggesting a favorable safety profile for potential clinical applications .

Mecanismo De Acción

La piripiropena A ejerce sus efectos inhibiendo la enzima acil-coenzima A: colesterol aciltransferasa (ACAT). Inhibe específicamente la isoforma ACAT-2, que se expresa principalmente en el hígado y el intestino. Esta inhibición evita la esterificación del colesterol, lo que reduce los niveles de colesterol en el cuerpo .

Compuestos Similares:

Territremas: Estos también son meroterpenoides fúngicos con vías biosintéticas similares.

Arisugacinas: Otro grupo de meroterpenoides fúngicos con estructuras y actividades biológicas similares.

Yaminterritrem B: Un compuesto con una estructura de esqueleto similar pero con diferentes grupos funcionales

Singularidad: La piripiropena A es única debido a su inhibición selectiva de la isoforma ACAT-2, lo que la convierte en un compuesto prometedor para el desarrollo de fármacos hipolipemiantes. Su potente actividad insecticida también la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Territrems: These are also fungal meroterpenoids with similar biosynthetic pathways.

Arisugacins: Another group of fungal meroterpenoids with similar structures and biological activities.

Yaminterritrem B: A compound with a similar backbone structure but different functional groups

Uniqueness: Pyripyropene A is unique due to its selective inhibition of the ACAT-2 isoform, making it a promising lead for cholesterol-lowering drugs. Its potent insecticidal activity also sets it apart from other similar compounds .

Actividad Biológica

Pyripyropene A (PPPA) is a meroterpenoid compound derived from the fungus Aspergillus fumigatus FO-1289. It has garnered attention due to its significant biological activities, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2) and its insecticidal properties. This article explores the biological activity of PPPA, focusing on its mechanisms of action, efficacy in various models, and potential applications.

Chemical Structure and Properties

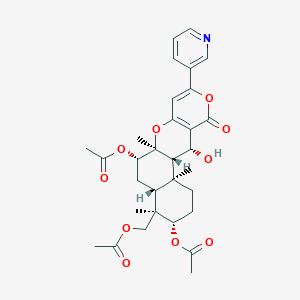

This compound has the molecular formula C₃₁H₃₇NO₁₀ and a molecular weight of 583.24 g/mol. It is characterized by a complex structure that includes a pyridine ring, α-pyrone, and sesquiterpene moieties. The compound is soluble in methanol, ethyl acetate, and chloroform but insoluble in water and hexane .

ACAT Inhibition

PPPA is recognized as a selective inhibitor of ACAT2, an enzyme involved in cholesterol metabolism. The inhibition of this enzyme is crucial for managing cholesterol levels and preventing atherosclerosis. The IC50 values for PPPA demonstrate its potency:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.058 |

| Pyripyropene B | 0.117 |

| Pyripyropene C | 0.053 |

| Pyripyropene D | 0.268 |

| Pyripyropene E | 399 |

PPPA shows remarkable selectivity for ACAT2 over ACAT1, with an IC50 value of 0.07 nM for ACAT2 compared to >80 nM for ACAT1 . This selectivity positions PPPA as a promising candidate for therapeutic applications targeting hypercholesterolemia.

In Vivo Efficacy

In studies involving atherogenic mouse models, PPPA demonstrated significant efficacy in reducing total cholesterol levels and atherosclerotic lesions without adverse side effects . This suggests that PPPA not only inhibits cholesterol synthesis but also may have protective effects against cardiovascular diseases.

Metabolic Pathways

Research has detailed the metabolic pathways of PPPA in various species, including humans, rabbits, rats, and mice. Notably, hydrolysis occurs at specific acetyl residues, which affects the compound's biological activity:

- Main Hydrolysis Sites :

- 1-O-acetyl

- 11-O-acetyl

- Resistance :

- 7-O-acetyl residue remains resistant to hydrolysis.

These metabolic characteristics indicate that while PPPA is effective in vitro, its metabolites may exhibit reduced activity compared to the parent compound . Understanding these pathways is vital for developing more stable derivatives with enhanced efficacy.

Insecticidal Properties

Beyond its role in cholesterol metabolism, PPPA exhibits potent insecticidal properties against various pests. Studies have shown that it effectively targets sucking pests such as aphids and whiteflies:

| Pest Type | Activity Level |

|---|---|

| Whiteflies | High |

| Aphids | High |

| Green Peach Aphid | Moderate |

This dual functionality makes PPPA a candidate for agricultural applications as an environmentally friendly pesticide .

Case Studies

Several studies have highlighted the biological activity of PPPA:

- Cholesterol Management : A study demonstrated that PPPA significantly reduced cholesterol levels in atherogenic mouse models, suggesting its potential as an anti-atherosclerotic agent .

- Insect Control : Research indicated that PPPA was the most active compound against green peach aphids compared to other derivatives tested .

- Metabolic Stability : Analysis of PPPA's metabolic pathways revealed differences among species, suggesting that human dosing may require lower amounts than those effective in mice .

Propiedades

IUPAC Name |

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMQOFWSZRQWEV-RVTXXDJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017602 | |

| Record name | Pyripyropene A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147444-03-9 | |

| Record name | Pyripyropene A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147444-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyripyropene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyripyropene A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of pyripyropene A (PPPA)?

A1: PPPA is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). [, , , , , ]

Q2: How does PPPA interact with ACAT2?

A2: PPPA binds to a unique motif within the fifth putative transmembrane domain of ACAT2, specifically interacting with amino acid residues Q492, V493, and S494. This interaction is non-covalent and does not appear to alter the oligomeric structure of the enzyme. []

Q3: What are the downstream consequences of ACAT2 inhibition by PPPA?

A3: ACAT2 inhibition by PPPA reduces intestinal cholesterol absorption and lowers the levels of plasma cholesterol, particularly in chylomicrons, very-low-density lipoproteins (VLDL), and low-density lipoproteins (LDL). It also decreases hepatic cholesterol content and the ratio of cholesteryl oleate to cholesteryl linoleate in VLDL- and LDL-derived cholesteryl esters. These effects collectively contribute to its anti-atherosclerotic activity. [, , , ]

Q4: What is the molecular formula and weight of PPPA?

A4: The molecular formula of PPPA is C31H37NO10, and its molecular weight is 583.63 g/mol. []

Q5: What spectroscopic techniques have been used to elucidate the structure of PPPA?

A5: Nuclear magnetic resonance (NMR) spectroscopy, including various 1D and 2D NMR experiments, has been extensively used for the structure elucidation of PPPA. Additionally, mass spectrometry (MS) has been employed to determine its molecular weight and fragmentation pattern. []

Q6: Does PPPA exhibit any catalytic properties?

A6: PPPA itself does not possess catalytic activity. It acts as an enzyme inhibitor, specifically targeting ACAT2. [, , , , , ]

Q7: What are the potential therapeutic applications of PPPA?

A7: PPPA shows promise as a potential therapeutic agent for treating or preventing atherosclerosis and hypercholesterolemia due to its ability to inhibit ACAT2 and lower cholesterol levels. [, , , ]

Q8: How do modifications to the PPPA structure affect its ACAT inhibitory activity?

A8: Extensive SAR studies have revealed that the pyridine-pyrone moiety of PPPA is crucial for its potent ACAT inhibitory activity. Modifications to this moiety generally lead to a significant decrease in activity. [, ]

Q9: Which structural modifications have been explored to improve the potency and selectivity of PPPA?

A9: Researchers have investigated modifications at the four hydroxyl groups of PPPA, as well as the introduction of 1,11-cyclic acetals. These modifications have yielded derivatives with improved in vitro ACAT inhibitory activity and increased selectivity for ACAT2 over ACAT1. [, ]

Q10: What is the significance of the 7-O-acyl group in PPPA analogs?

A10: The 7-O-acyl group plays a crucial role in the ACAT inhibitory activity of PPPA analogs. For instance, the 7-O-n-valeryl derivative exhibits significantly improved potency compared to PPPA. []

Q11: What is known about the stability of PPPA under various conditions?

A11: While specific stability data for PPPA is limited in the provided research, it's been shown that modifications like the introduction of methanesulfonyl group at the 11-hydroxyl group can increase in vivo efficacy, suggesting potential stability improvements. []

Q12: What is the in vivo efficacy of PPPA in animal models of atherosclerosis?

A12: PPPA has demonstrated significant atheroprotective activity in animal models. In apolipoprotein E knockout (Apoe−/−) mice, oral administration of PPPA lowered plasma cholesterol levels, reduced hepatic cholesterol content, and decreased atherosclerotic lesion areas in the aorta and heart. [, ]

Q13: Has resistance to PPPA or its derivatives been observed?

A14: While resistance to PPPA itself has not been extensively documented in the provided research, studies on afidopyropen, a derivative of PPPA used as an insecticide, have reported the emergence of resistance in whitefly populations. []

Q14: What are the potential mechanisms of resistance to afidopyropen?

A15: Resistance to afidopyropen in whiteflies appears to involve metabolic resistance, particularly through the cytochrome P450 monooxygenase pathway. Synergistic effects with piperonyl butoxide (PBO), a P450 inhibitor, suggest the involvement of these enzymes in detoxification. []

Q15: What tools and resources have been instrumental in PPPA research?

A15: Key tools and resources in PPPA research include:

- Microbial screening programs: These programs have been crucial in identifying PPPA-producing fungal strains. [, ]

- Heterologous expression systems: These systems have enabled the production of PPPA and its intermediates in more readily manipulated organisms, facilitating biosynthetic studies. []

- Chemical synthesis and modification: Synthetic chemistry approaches have been essential for generating PPPA analogs and exploring structure-activity relationships. [, , , , ]

- In vitro ACAT activity assays: These assays have provided a rapid and efficient method for evaluating the potency and selectivity of PPPA and its derivatives. []

- Animal models of atherosclerosis: These models, such as Apoe−/− mice, have been invaluable in demonstrating the in vivo efficacy of PPPA in preventing and treating atherosclerosis. [, ]

Q16: What are the key historical milestones in PPPA research?

A18: * Discovery and isolation: PPPA was initially discovered and isolated from the fungus Aspergillus fumigatus FO-1289 during a screening program for novel ACAT inhibitors. []* Identification as an ACAT2-selective inhibitor: PPPA was identified as the first highly selective inhibitor of ACAT2, distinguishing it from other ACAT inhibitors that target both ACAT1 and ACAT2. [, , , , , ]* Demonstration of in vivo efficacy: PPPA demonstrated significant atheroprotective effects in animal models, validating ACAT2 as a therapeutic target for atherosclerosis. [, ]* Development of more potent and selective derivatives: SAR studies have led to the development of PPPA derivatives with enhanced potency and selectivity for ACAT2, further strengthening its therapeutic potential. [, ]

Q17: What are the cross-disciplinary aspects of PPPA research?

A17: PPPA research exemplifies a multidisciplinary approach, drawing upon expertise from various fields, including:

- Microbiology: Isolation and characterization of PPPA-producing fungal strains. [, ]

- Natural product chemistry: Isolation, structural elucidation, and chemical modification of PPPA. [, , , , ]

- Biochemistry: Elucidation of the mechanism of action of PPPA and its interaction with ACAT2. []

- Pharmacology: Evaluation of the in vitro and in vivo efficacy of PPPA and its derivatives. [, , ]

- Medicinal chemistry: Design and synthesis of novel PPPA analogs with improved pharmacological properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.